molecular formula C20H24ClN3O2 B5383508 N-(3-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5383508
M. Wt: 373.9 g/mol
InChI Key: DHJMRDKVLMNCEQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 3-chloro-2-methylaniline with 4-(4-methoxyphenyl)piperazine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other central nervous system disorders.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide likely involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways and targets would depend on the specific pharmacological effects being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
  • N-(2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
  • N-(3-chloro-2-methylphenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern on the phenyl and piperazine rings, which can influence its pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-15-18(21)4-3-5-19(15)22-20(25)14-23-10-12-24(13-11-23)16-6-8-17(26-2)9-7-16/h3-9H,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJMRDKVLMNCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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